Vernakalant-d6 (hydrochloride) is a deuterated form of vernakalant, an antiarrhythmic medication primarily used for the rapid conversion of atrial fibrillation to sinus rhythm. Vernakalant was developed by Cardiome Pharma and is marketed under the brand name Brinavess. It is classified as a small molecule and falls under the category of Class III antiarrhythmic agents. The drug was approved for use in the European Union in September 2010 and in Canada in April 2017, but it remains investigational in the United States, having faced previous rejections by the Food and Drug Administration in 2008 and 2019 .
Vernakalant-d6 is synthesized from vernakalant, which is a derivative of phenolic compounds. It belongs to the class of organic compounds known as tyrosols and their derivatives, characterized by a hydroxyethyl group attached to a phenol structure. Specifically, it is classified as a benzene derivative and a cardiac therapy agent . The compound's chemical formula is CHClNO, with a molecular weight of approximately 385.93 g/mol for its hydrochloride form .
The synthesis of vernakalant-d6 involves deuteration processes that replace hydrogen atoms with deuterium, enhancing its stability and altering its pharmacokinetic properties. While specific synthesis methods for vernakalant-d6 are not extensively documented, the general approach involves using deuterated reagents during the synthesis of vernakalant. This typically includes:
The technical details of these processes can vary based on laboratory protocols but generally focus on maintaining the integrity of the compound while enhancing its isotopic labeling for research purposes.
Vernakalant-d6 has a complex molecular structure with three asymmetric carbon atoms, allowing for multiple stereoisomers. The active pharmaceutical ingredient contains both a pyrrolidine ring and an ether linkage, contributing to its pharmacological activity. The structural formula can be represented as follows:
Vernakalant-d6 undergoes various chemical reactions primarily involving metabolic pathways in the body:
These reactions are crucial for understanding both the therapeutic efficacy and potential drug interactions associated with vernakalant-d6.
Vernakalant acts by selectively blocking potassium and sodium ion channels involved in atrial action potentials:
This mechanism allows for rapid conversion of atrial fibrillation while maintaining patient safety.
Vernakalant-d6 exhibits several notable physical and chemical properties:
These properties are significant when considering dosing strategies and potential interactions with other medications .
Vernakalant-d6 has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7